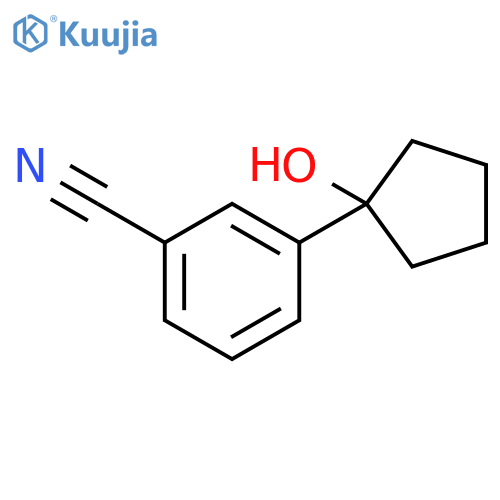

Cas no 2060050-33-9 (3-(1-hydroxycyclopentyl)benzonitrile)

2060050-33-9 structure

商品名:3-(1-hydroxycyclopentyl)benzonitrile

CAS番号:2060050-33-9

MF:C12H13NO

メガワット:187.237723112106

MDL:MFCD30477478

CID:5212657

PubChem ID:125427279

3-(1-hydroxycyclopentyl)benzonitrile 化学的及び物理的性質

名前と識別子

-

- Benzonitrile, 3-(1-hydroxycyclopentyl)-

- 3-(1-hydroxycyclopentyl)benzonitrile

-

- MDL: MFCD30477478

- インチ: 1S/C12H13NO/c13-9-10-4-3-5-11(8-10)12(14)6-1-2-7-12/h3-5,8,14H,1-2,6-7H2

- InChIKey: ZQDSEIODUCZYSW-UHFFFAOYSA-N

- ほほえんだ: C(#N)C1=CC=CC(C2(O)CCCC2)=C1

3-(1-hydroxycyclopentyl)benzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-320021-5.0g |

3-(1-hydroxycyclopentyl)benzonitrile |

2060050-33-9 | 5.0g |

$2360.0 | 2023-02-24 | ||

| Enamine | EN300-320021-2.5g |

3-(1-hydroxycyclopentyl)benzonitrile |

2060050-33-9 | 2.5g |

$1594.0 | 2023-09-04 | ||

| Enamine | EN300-320021-10.0g |

3-(1-hydroxycyclopentyl)benzonitrile |

2060050-33-9 | 10.0g |

$3500.0 | 2023-02-24 | ||

| Enamine | EN300-320021-0.05g |

3-(1-hydroxycyclopentyl)benzonitrile |

2060050-33-9 | 0.05g |

$683.0 | 2023-09-04 | ||

| abcr | AB611700-1g |

3-(1-Hydroxycyclopentyl)benzonitrile; . |

2060050-33-9 | 1g |

€763.30 | 2024-07-19 | ||

| abcr | AB611700-250mg |

3-(1-Hydroxycyclopentyl)benzonitrile; . |

2060050-33-9 | 250mg |

€408.50 | 2024-07-19 | ||

| Enamine | EN300-320021-1.0g |

3-(1-hydroxycyclopentyl)benzonitrile |

2060050-33-9 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-320021-0.5g |

3-(1-hydroxycyclopentyl)benzonitrile |

2060050-33-9 | 0.5g |

$781.0 | 2023-09-04 | ||

| Enamine | EN300-320021-0.1g |

3-(1-hydroxycyclopentyl)benzonitrile |

2060050-33-9 | 0.1g |

$715.0 | 2023-09-04 | ||

| Enamine | EN300-320021-5g |

3-(1-hydroxycyclopentyl)benzonitrile |

2060050-33-9 | 5g |

$2360.0 | 2023-09-04 |

3-(1-hydroxycyclopentyl)benzonitrile 関連文献

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

2060050-33-9 (3-(1-hydroxycyclopentyl)benzonitrile) 関連製品

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 57707-64-9(2-azidoacetonitrile)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2060050-33-9)3-(1-hydroxycyclopentyl)benzonitrile

清らかである:99%

はかる:1g

価格 ($):526